molecular formula C8H6INO3 B15242296 1-(4-Iodo-2-nitrophenyl)ethanone

1-(4-Iodo-2-nitrophenyl)ethanone

Katalognummer: B15242296
Molekulargewicht: 291.04 g/mol
InChI-Schlüssel: YUCFQZGPPONQAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Iodo-2-nitrophenyl)ethanone is an organic compound with the molecular formula C8H6INO3 It is characterized by the presence of an iodo group and a nitro group attached to a phenyl ring, along with an ethanone moiety

Vorbereitungsmethoden

The synthesis of 1-(4-Iodo-2-nitrophenyl)ethanone typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2-nitroacetophenone using iodine and a suitable oxidizing agent such as nitric acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodo group at the desired position on the aromatic ring .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

1-(4-Iodo-2-nitrophenyl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(4-Iodo-2-aminophenyl)ethanone.

    Substitution: The iodo group can be substituted with other nucleophiles, such as thiols or amines, to form a variety of derivatives.

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-(4-Iodo-2-nitrophenyl)ethanone has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(4-Iodo-2-nitrophenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the iodo group can facilitate the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-(4-Iodo-2-nitrophenyl)ethanone include:

    2-Iodo-1-(4-nitrophenyl)ethanone: Similar structure but with the iodo group at a different position.

    1-(4-Bromo-2-nitrophenyl)ethanone: Contains a bromo group instead of an iodo group.

    1-(4-Chloro-2-nitrophenyl)ethanone: Contains a chloro group instead of an iodo group.

The uniqueness of this compound lies in the specific positioning of the iodo and nitro groups, which can influence its reactivity and interactions with other molecules .

Eigenschaften

Molekularformel

C8H6INO3

Molekulargewicht

291.04 g/mol

IUPAC-Name

1-(4-iodo-2-nitrophenyl)ethanone

InChI

InChI=1S/C8H6INO3/c1-5(11)7-3-2-6(9)4-8(7)10(12)13/h2-4H,1H3

InChI-Schlüssel

YUCFQZGPPONQAV-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C(C=C(C=C1)I)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.